Thromboxane Synthase Inhibitor SAR: 2-Ethyl Substituent Enables Potent Amide Derivatives
In a foundational SAR study of N-[(1H-imidazol-1-yl)alkyl]aryl amides as thromboxane synthase inhibitors, the 2-ethyl-substituted imidazole core (present in the target compound as a precursor) was used to generate a series of 4-chloro-, 4-(trifluoromethyl)-, and 4-bromobenzamide derivatives. The most potent thromboxane synthase inhibitors from this series were up to 10-fold more active than the reference inhibitor dazoxiben (UK 37,248) [1]. The study explicitly investigated the effect of heterocycle substitution (imidazole vs. triazole) and alkyl chain length, establishing that the 2-ethyl substitution on the imidazole ring contributes to a distinct SAR profile that cannot be replicated by unsubstituted imidazole or triazole cores.
| Evidence Dimension | Thromboxane synthase inhibitory potency of amide derivatives derived from 2-ethylimidazole-1-propanamine vs. dazoxiben |
|---|---|
| Target Compound Data | Derivatives of 3-(2-ethyl-1H-imidazol-1-yl)propan-1-amine (as imidazole VIII series) produced inhibitors up to 10× more potent than dazoxiben. |
| Comparator Or Baseline | Dazoxiben (UK 37,248), a standard thromboxane synthase inhibitor. |
| Quantified Difference | Up to 10-fold improvement in potency over dazoxiben. |
| Conditions | In vitro thromboxane synthase inhibition assay; rabbit platelet microsomes; J Med Chem 1986, 29(4):523-530. |
Why This Matters
For medicinal chemistry programs targeting thromboxane synthase, the 2-ethylimidazole scaffold provides a validated starting point that has already yielded derivatives with significantly improved potency over a known clinical inhibitor, reducing the need for de novo scaffold optimization.
- [1] Wright WB Jr, et al. J Med Chem. 1986 Apr;29(4):523-30. doi: 10.1021/jm00154a017. View Source
